
4,4-Difluoro-2,2-dimethylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Difluoro-2,2-dimethylpiperidine is a fluorinated piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Métodos De Preparación
The synthesis of 4,4-Difluoro-2,2-dimethylpiperidine involves several steps. One common method includes the fluorination of piperidine derivatives using reagents such as Selectfluor® . The reaction conditions typically involve the use of solvents like acetonitrile and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield .
Análisis De Reacciones Químicas
4,4-Difluoro-2,2-dimethylpiperidine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of various substituted piperidines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and temperatures ranging from -78°C to 100°C . Major products formed from these reactions include fluorinated ketones, alcohols, and substituted piperidines .
Aplicaciones Científicas De Investigación
4,4-Difluoro-2,2-dimethylpiperidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4,4-Difluoro-2,2-dimethylpiperidine involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, leading to altered biological activity . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, resulting in therapeutic effects .
Comparación Con Compuestos Similares
4,4-Difluoro-2,2-dimethylpiperidine can be compared with other fluorinated piperidines, such as 4,4-Difluoropiperidine and 3,3-Difluoropyrrolidine . These compounds share similar structural features but differ in their chemical reactivity and biological activity. The presence of additional fluorine atoms in this compound makes it unique, providing enhanced stability and reactivity compared to its analogs .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties, coupled with its ability to undergo diverse chemical reactions, make it a valuable building block in organic synthesis and a promising candidate for further research in pharmaceuticals and other fields.
Propiedades
Fórmula molecular |
C7H13F2N |
|---|---|
Peso molecular |
149.18 g/mol |
Nombre IUPAC |
4,4-difluoro-2,2-dimethylpiperidine |
InChI |
InChI=1S/C7H13F2N/c1-6(2)5-7(8,9)3-4-10-6/h10H,3-5H2,1-2H3 |
Clave InChI |
ZIRPAOQEMYLXQC-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CCN1)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


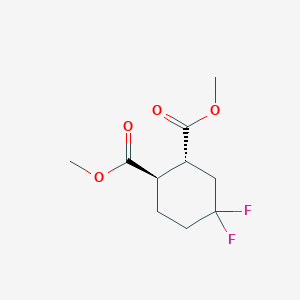
![Tert-butyl 6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13027215.png)
![4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13027216.png)
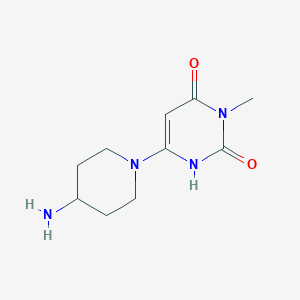
![Pyrazolo[1,5-b]pyridazin-3-amine dihydrochloride](/img/structure/B13027235.png)

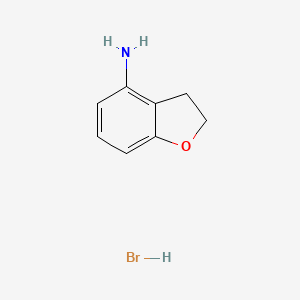
![tert-Butyl 3-bromo-6,6-dimethyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13027266.png)
![4-Methoxyimidazo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B13027270.png)
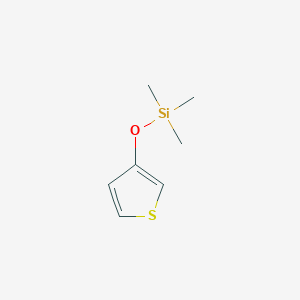
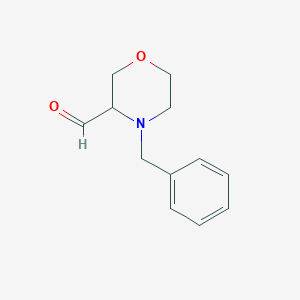
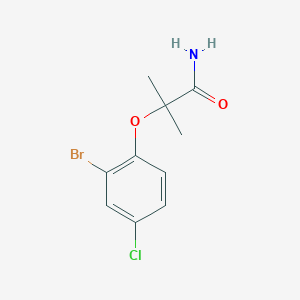
![2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-8-amine](/img/structure/B13027297.png)
![3-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B13027305.png)
